2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate
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Overview
Description
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE is a complex organic compound that features a benzothiazole ring fused with a benzoate moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE typically involves the reaction of 2-bromobenzoic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 2-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ACETIC ACID: Similar structure but with an acetic acid moiety instead of benzoate.
Uniqueness
2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and bromobenzoate moieties allows for versatile applications in various fields .
Properties
Molecular Formula |
C16H12BrNO4S2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C16H12BrNO4S2/c17-13-7-3-1-5-11(13)16(19)22-9-10-23-15-12-6-2-4-8-14(12)24(20,21)18-15/h1-8H,9-10H2 |
InChI Key |
USXKBJQRMOVSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCCOC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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